molecular formula C6H3BrFI B011889 4-Bromo-2-fluoro-1-iodobenzene CAS No. 105931-73-5

4-Bromo-2-fluoro-1-iodobenzene

Cat. No.: B011889
CAS No.: 105931-73-5
M. Wt: 300.89 g/mol
InChI Key: XRMZKCQCINEBEI-UHFFFAOYSA-N
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Description

Boniva, known chemically as ibandronate sodium, is a nitrogen-containing bisphosphonate. It is primarily used to treat and prevent osteoporosis in postmenopausal women by altering bone formation and breakdown in the body. This compound helps increase bone mass and reduces the chance of spinal fractures .

Mechanism of Action

Target of Action

4-Bromo-2-fluoro-1-iodobenzene is a biochemical reagent that can be used as a biological material or organic compound for life science related research . .

Mode of Action

It is known to be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes , indicating its role in facilitating specific chemical reactions.

Biochemical Pathways

As a biochemical reagent, it is likely involved in various biochemical reactions and pathways depending on the context of the research .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological system and the context of the experiment. Given its use in the synthesis of tetrasubstituted alkenes , it can be inferred that it plays a role in facilitating specific chemical transformations.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light sensitive and should be stored away from oxidizing agents in a cool, dry, and well-ventilated condition . Furthermore, safety data suggests that it should be handled in a well-ventilated area or outdoors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ibandronate sodium is synthesized through a multi-step process. The key steps involve the reaction of 3-(N-methyl-N-pentyl)amino-1-hydroxypropane-1,1-diphosphonic acid with sodium hydroxide to form the monosodium salt. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound .

Industrial Production Methods

Industrial production of ibandronate sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the purification of the compound through crystallization and filtration to obtain a high-purity product. The final product is then formulated into tablets or injectable solutions for medical use .

Chemical Reactions Analysis

Types of Reactions

Ibandronate sodium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ibandronate sodium can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chemistry

In chemistry, ibandronate sodium is used as a model compound to study the behavior of bisphosphonates in various chemical reactions. It helps researchers understand the mechanisms of action and the effects of different reaction conditions on bisphosphonates .

Biology

In biology, ibandronate sodium is used to study bone metabolism and the effects of bisphosphonates on bone resorption. It is also used in research related to the treatment of bone diseases and the development of new therapeutic agents .

Medicine

Medically, ibandronate sodium is widely used to treat and prevent osteoporosis in postmenopausal women. It helps increase bone mass, reduce the risk of fractures, and improve overall bone health. It is also used in the treatment of other bone-related conditions .

Industry

In the industrial sector, ibandronate sodium is used in the production of pharmaceuticals and as a research tool in the development of new drugs. Its unique properties make it valuable in various industrial applications .

Comparison with Similar Compounds

Similar Compounds

    Alendronate: Another bisphosphonate used to treat osteoporosis. It has a similar mechanism of action but differs in its chemical structure and potency.

    Risedronate: Also a bisphosphonate, used for similar indications as ibandronate sodium. It has different pharmacokinetic properties and dosing regimens.

    Zoledronic Acid: A more potent bisphosphonate used in the treatment of osteoporosis and other bone diseases. .

Uniqueness of Ibandronate Sodium

Ibandronate sodium is unique due to its specific chemical structure, which provides a balance between potency and safety. It is effective in increasing bone mass and reducing fracture risk with a relatively low frequency of administration compared to other bisphosphonates .

Properties

IUPAC Name

4-bromo-2-fluoro-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFI/c7-4-1-2-6(9)5(8)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMZKCQCINEBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369143
Record name 1-Bromo-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105931-73-5
Record name 4-Bromo-2-fluoro-1-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105931-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Brom-3-fluor-4-iodbenzol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105931735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-3-fluoro-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-fluoro-1-iodobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.157.524
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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